ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate
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Overview
Description
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate is a versatile small molecule scaffold used primarily in research and development. This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves cyclization through the N(H)1/NH2 dinucleophilic centers to form the pyrazolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoracetic acid for condensation reactions, hydrogen for reduction reactions, and aryl boronic acids for Suzuki coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive desulfurization can yield simpler derivatives, while Suzuki coupling can introduce aryl groups .
Scientific Research Applications
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate involves its interaction with specific molecular targets. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing its activation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate is unique due to its specific substitution pattern, which allows for diverse chemical modifications and biological activities. Its ability to inhibit TRKs and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-17-11(16)4-5-15-8-10-6-9(2)7-13-12(10)14-15/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJPWOVEIHGXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C2C=C(C=NC2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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